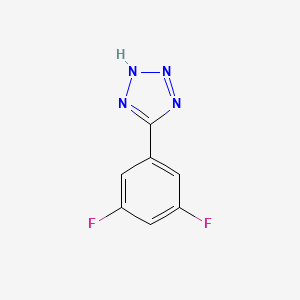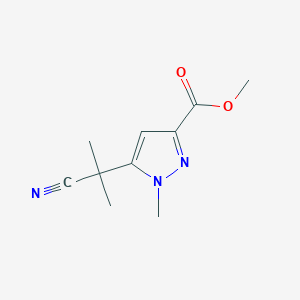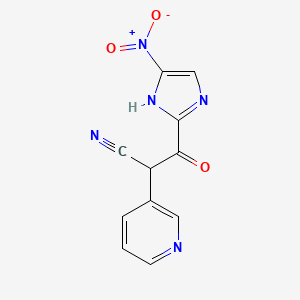
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is a chiral compound with a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Chiral Resolution: The chiral center is introduced, and enantiomeric separation is performed to obtain the (S)-enantiomer.
Hydroxylation: Introduction of the hydroxyl group at the ethan-1-ol position.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts are often employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions include various derivatives of the triazole ring, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which (S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol: The non-chiral version of the compound.
1-(3-Methyl-1h-1,2,4-triazol-5-yl)propan-1-ol: A similar compound with a different alkyl chain length.
Uniqueness
(S)-1-(3-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is unique due to its chiral center, which can impart specific biological activity and selectivity in its applications. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C5H9N3O |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c1-3(9)5-6-4(2)7-8-5/h3,9H,1-2H3,(H,6,7,8)/t3-/m0/s1 |
InChI-Schlüssel |
WJWAGYYQNNIODS-VKHMYHEASA-N |
Isomerische SMILES |
CC1=NC(=NN1)[C@H](C)O |
Kanonische SMILES |
CC1=NC(=NN1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


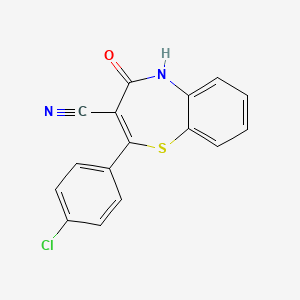
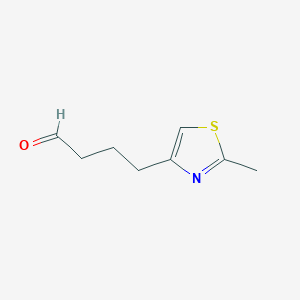
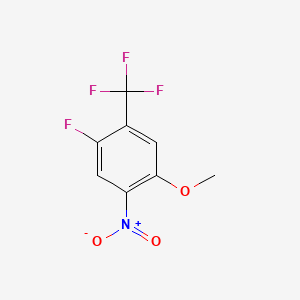

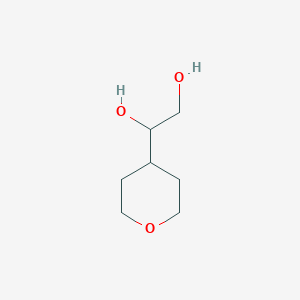
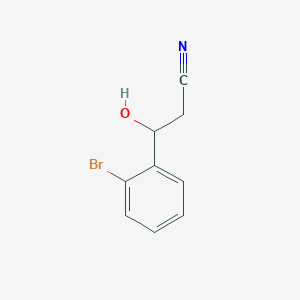
![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)
